molecular formula C14H21NaO3S B13741932 Sodium octylbenzenesulfonate CAS No. 28675-11-8

Sodium octylbenzenesulfonate

Cat. No.: B13741932
CAS No.: 28675-11-8
M. Wt: 292.37 g/mol
InChI Key: PFIOPNYSBSJFJJ-UHFFFAOYSA-M
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Description

Contextualizing Sodium Octylbenzenesulfonate within Anionic Surfactant Research

This compound is a member of the linear alkylbenzenesulfonate (LAS) family, a major category of anionic surfactants. wikipedia.orgscholarsresearchlibrary.com The global anionic surfactant market is a multi-billion dollar industry, with LAS being the largest product type segment due to its cost-effectiveness and ready availability. lucintel.comstratviewresearch.com The market is projected to experience continued growth, driven by increasing demand in personal care, homecare, and industrial sectors. lucintel.comalliedmarketresearch.com

Within this landscape, this compound serves as a key compound for research into the fundamental behaviors of anionic surfactants. Its well-defined structure, with an eight-carbon alkyl chain, makes it a suitable model for studying micellization, adsorption, and interfacial phenomena. aps.orgacs.orgshareok.org Research on this compound contributes to a broader understanding of how surfactant structure influences performance, which is crucial for the development of new and improved surfactant formulations for a variety of applications, from cleaning products to advanced material science. capes.gov.brnih.gov

Evolution of Research Trajectories for this compound

Early research on this compound and related LAS compounds was largely driven by the need to replace the environmentally persistent branched alkylbenzene sulfonates. wikipedia.org A significant focus was on understanding their biodegradation pathways and establishing their environmental safety profile. researchgate.net

Subsequent research delved into the fundamental physical chemistry of this compound. A notable study in 1978 investigated the behavior of its aqueous solutions in high magnetic fields, determining its first and second critical micelle concentrations (CMCs) and providing insights into the shape distribution of its micelles. aps.orgaps.org This work highlighted the compound's concentration-dependent aggregation behavior and the influence of external fields on micellar structure. vulcanchem.com

More recent research has explored the adsorption of this compound on various solid surfaces, a process critical to its function in many applications. acs.orgshareok.orgcapes.gov.brnih.gov Studies have employed techniques like calorimetry and nuclear magnetic resonance (NMR) spectroscopy to investigate the thermodynamics and conformational changes of the surfactant upon adsorption. acs.orgshareok.orgcapes.gov.brnih.gov Current research continues to explore its potential in specialized applications such as enhanced oil recovery, where its ability to reduce interfacial tension is of prime importance. nih.govd-nb.inforesearchgate.net

Physicochemical Properties of this compound

PropertyValue/Description
Molecular Formula C₁₄H₂₁NaO₃S vulcanchem.com
Molecular Weight 292.37 g/mol vulcanchem.com
Appearance White to off-white solid smolecule.com
Melting Point >300°C vulcanchem.com
Solubility Soluble in water and various organic solvents. smolecule.com Aqueous solubility is dependent on concentration and micellization. vulcanchem.com
CAS Number 6149-03-7 ontosight.ai

Interactive Data Table: Critical Micelle Concentration (CMC) of this compound

A study published in Physical Review Letters in 1978 determined the critical micelle concentrations of this compound in aqueous solutions. aps.orgaps.org

ParameterValue
First Critical Micelle Concentration (CMC₁)Determined through magnetic susceptibility measurements vulcanchem.com
Second Critical Micelle Concentration (CMC₂)Observed at higher concentrations, indicating a shift from spherical to cylindrical micelles vulcanchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28675-11-8

Molecular Formula

C14H21NaO3S

Molecular Weight

292.37 g/mol

IUPAC Name

sodium;2-octylbenzenesulfonate

InChI

InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1

InChI Key

PFIOPNYSBSJFJJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Sodium Octylbenzenesulfonate

Established Synthetic Pathways for Sodium Octylbenzenesulfonate

The traditional synthesis of this compound is a well-documented two-step process. It begins with the formation of octylbenzene (B124392), which is then functionalized and neutralized to yield the final surfactant product.

The foundational step in producing this compound is the alkylation of an aromatic ring. This is achieved through the Friedel-Crafts alkylation reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds. mt.com

In this process, benzene (B151609) is reacted with an alkylating agent, typically an alkene (like 1-octene) or an alkyl halide, to produce octylbenzene. mt.comsmolecule.comontosight.ai The reaction is an electrophilic aromatic substitution, where a hydrogen atom on the benzene ring is replaced by an octyl group. mt.com This reaction requires a catalyst, traditionally a strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

The mechanism proceeds in several stages:

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkylating agent to form a carbocation or a carbocation-catalyst complex. mt.com

Electrophilic Attack: The highly reactive carbocation attacks the electron-rich benzene ring, forming a non-aromatic intermediate known as a sigma complex. mt.comlibretexts.org

Deprotonation: A proton is removed from the sigma complex, restoring the ring's aromaticity and regenerating the Lewis acid catalyst. mt.com

While effective, this classic method has limitations, such as the potential for polyalkylation, where more than one octyl group attaches to the benzene ring, and carbocation rearrangements, which can lead to a mixture of isomers. libretexts.org

Following the synthesis of octylbenzene, the next critical stage is sulfonation. This process introduces a sulfonic acid group (-SO₃H) to the octylbenzene molecule, typically at the para position of the benzene ring relative to the octyl group, due to steric and electronic effects. smolecule.com

Common sulfonating agents include:

Concentrated Sulfuric Acid (H₂SO₄) smolecule.com

Oleum (B3057394) (fuming sulfuric acid) google.com

Sulfur Trioxide (SO₃) smolecule.com

In modern industrial settings, sulfonation with sulfur trioxide gas is often preferred as it can reduce the amount of residual acid contamination in the final product. The reaction must be carefully controlled to maximize the yield of the desired monosulfonated product and minimize the formation of byproducts, such as sulfones.

The final step is neutralization. The resulting octylbenzenesulfonic acid is neutralized with an alkali, most commonly sodium hydroxide (B78521) (NaOH), to produce this compound and water. smolecule.comontosight.ai Precise control over the neutralization process is essential to ensure there is no unreacted acid or excess alkali, which could affect the final product's quality and performance.

Advanced Synthetic Approaches

In response to growing environmental concerns and the demand for more sustainable manufacturing processes, advanced synthetic methods are being developed. These approaches focus on the principles of green chemistry and the use of more efficient and selective catalytic systems.

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govscirp.org Several of its core principles are being applied to the synthesis of surfactants like this compound.

Key principles guiding modern synthesis include:

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. acs.org This is evident in the shift towards more advanced and recyclable catalysts for alkylation.

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the synthesis into the final product. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. nih.gov Research into using alternative reaction media, such as ionic liquids, which can be recycled, aligns with this principle. nih.govresearchgate.net

Use of Renewable Feedstocks: A major goal of green chemistry is to source starting materials from renewable resources rather than depleting fossil fuels. scirp.org For instance, research into creating surfactants from biomass-derived materials like bagasse highlights this trend in the broader surfactant industry. researchgate.net

The application of these principles aims to create a more sustainable life cycle for this compound, from production to its eventual degradation in the environment. nih.gov

Advances in catalysis are central to the modernization of this compound synthesis. The goal is to replace traditional, less efficient catalysts with systems that offer higher selectivity, improved reaction rates, and easier separation and recycling.

For the alkylation step, several advanced catalytic systems have been explored:

Zeolite Catalysts: Acidic zeolite beta catalysts, which can be fluoridated or non-fluoridated, are used as shape-selective catalysts for the alkylation of benzene with olefins. google.com Their porous structure can help control the isomeric distribution of the product.

Ionic Liquids: Acidic ionic liquids, such as trimethyl amine hydrochloride-aluminum chloride (Et₃NHCl-AlCl₃), have been successfully used to catalyze the alkylation of benzene with α-olefins. researchgate.netresearchgate.net These can act as both catalyst and solvent and are often recyclable, offering a greener alternative to traditional systems. nih.gov

Nickel-Based Catalysts: In the broader field of C-H functionalization, research is underway on user-friendly nickel catalysts, such as those generated in situ from air-tolerant precursors like nickelocene, which represent a more sustainable alternative to precious metal catalysts. rsc.org

For the sulfonation step, catalytic methods are also being developed to improve efficiency and reduce waste. For example, a patented process for a related compound uses a sodium tungstate (B81510) catalyst with sulfur trioxide. google.com This catalytic approach is reported to significantly reduce the formation of byproducts and avoid the generation of sulfuric acid waste, enabling a cleaner production process. google.com

The table below summarizes a comparison of different catalytic systems.

Reaction Step Catalyst Type Example(s) Key Advantages Reference(s)
AlkylationTraditional Lewis AcidAlCl₃, FeCl₃Effective, well-established mt.com
AlkylationZeoliteAcidic Zeolite BetaShape selectivity, controls isomer formation google.com
AlkylationIonic LiquidEt₃NHCl-AlCl₃Recyclable, acts as solvent and catalyst researchgate.netresearchgate.net
SulfonationMetal-Based CatalystSodium TungstateReduces byproducts, avoids acid waste google.com

Process Research and Optimization in Manufacturing

Significant research is dedicated to optimizing the manufacturing process of this compound to enhance efficiency, purity, and cost-effectiveness. This involves fine-tuning reaction conditions, improving purification methods, and exploring alternative feedstocks.

One key area of optimization is purification . A patented method developed for alkylbenzenesulfonates involves the addition of calcium chloride (CaCl₂) after the neutralization step. This causes the primary impurity, sodium sulfate (B86663), to precipitate as calcium sulfate (CaSO₄), which can be easily removed by filtration. This not only enhances product purity but also introduces sodium chloride as a byproduct, which can act as a beneficial viscosity modifier in the final surfactant formulation.

Optimization of reaction conditions is also critical. Industrial patents and studies detail specific parameters to maximize yield and throughput. For example, alkylation over zeolite catalysts may be performed at temperatures between 125°C and 230°C and pressures ranging from 50 to 1000 psig. google.com In related sulfonation processes, reaction temperatures might be controlled at 80-100°C, followed by a hold period at 100-120°C for several hours to ensure complete reaction. google.com

Furthermore, process optimization extends to the exploration of alternative feedstocks . Research has demonstrated the use of C₆-C₈ α-olefins derived from Fischer-Tropsch synthesis as alkylating agents. researchgate.net Other innovative approaches include the catalytic upcycling of post-consumer polyolefin waste into liquid alkanes, which could potentially serve as a feedstock for alkylation reactions in the future. researchgate.net

The table below provides examples of optimized process parameters from industrial contexts.

Process Step Parameter Value/Condition Purpose/Benefit Reference(s)
AlkylationTemperature125 - 230 °COptimize reaction rate and selectivity google.com
AlkylationPressure50 - 1000 psigMaintain reactants in the desired phase google.com
SulfonationTemperature80 - 120 °CEnsure complete sulfonation reaction google.com
PurificationAdditiveCalcium Chloride (CaCl₂)Remove sodium sulfate impurity
DispersionHomogenizer Pressure~170 barCreate stable dispersion for subsequent steps google.com

Reaction Condition Optimization

Optimizing the reaction conditions is critical for maximizing the conversion of octylbenzene while minimizing the formation of undesirable by-products, such as sulfones and anhydrides. researchgate.net The synthesis is a multi-stage process, and parameters at each step are fine-tuned to ensure high product quality. researchgate.net Key variables that are optimized include reactant molar ratio, temperature, and reaction time. tpu.ruchemithon.com

The sulfonation of linear alkylbenzenes is typically performed continuously with sulfur trioxide (SO₃) diluted in dry air. neutronco.com The mole ratio of the sulfonating agent (SO₃) to the organic feedstock (octylbenzene) is the most crucial parameter influencing product quality. chemithon.com A slight molar excess of SO₃, typically 1-3%, is used to drive the reaction toward completion. neutronco.com However, excessive SO₃ can lead to the formation of colored impurities and other by-products. chemithon.com

Temperature control is also vital. The sulfonation reaction is highly exothermic, releasing significant heat (150–170 kJ/mol). scite.aienviro.wiki Continuous sulfonation processes are generally maintained between 40°C and 50°C. neutronco.com Lowering the reaction temperature has been found to be beneficial, as it decreases the amount of unsulfonated residue in the final product. tpu.ru

Modern approaches to optimization often involve the development of comprehensive mathematical models that account for reaction kinetics, mass and heat transfer, and the impact of feedstock impurities. researchgate.nettpu.ru These models allow for the simulation and refinement of process modes to improve efficiency and extend the operational time of reactors between cleanings. researchgate.net

The subsequent neutralization step, where the octylbenzenesulfonic acid intermediate is converted to its sodium salt using a base like sodium hydroxide, also requires optimization of parameters such as time, temperature, and final pH to ensure complete conversion and stability of the product. chemithon.com

The table below summarizes key parameters and their optimization in the synthesis of linear alkylbenzene sulfonates like this compound.

ParameterTypical Optimized Range/ValueImpact and Rationale for Optimization
SO₃:Octylbenzene Molar Ratio 1.01:1 to 1.03:1Ensures high conversion of octylbenzene. Insufficient SO₃ leads to incomplete reaction, while excess SO₃ increases the formation of undesired by-products and color. chemithon.comneutronco.com
Reaction Temperature 40 - 50 °CBalances reaction rate with selectivity. The reaction is highly exothermic; precise temperature control prevents overheating, which can cause side reactions and product degradation. tpu.runeutronco.com
SO₃ Gas Concentration 3 - 7 vol% in dry airUsing diluted SO₃ gas helps to control the reaction rate and aids in heat removal. The air must be very dry (dew point < -60°C) to prevent the formation of sulfuric acid. neutronco.com
Feedstock Purity Low content of aromatics and other impuritiesHigh content of certain impurities in the octylbenzene feed can lead to the formation of highly viscous components in the reactor, disrupting the process and reducing product quality. tpu.ru
Neutralization pH Neutral to slightly alkalineEnsures complete conversion of the sulfonic acid to the sodium salt and maintains product stability. chemithon.com

Scale-Up Considerations and Process Design

Transitioning the synthesis of this compound from the laboratory to industrial-scale production introduces significant challenges related to heat transfer, mass transfer, and process control. numberanalytics.com The process design for large-scale LAS production is centered around specialized equipment that can safely and efficiently handle the highly reactive and exothermic nature of sulfonation. ballestra.com

Reactor Design The predominant technology for industrial-scale sulfonation is the multi-tube falling-film reactor. researchgate.netneutronco.com In this design, liquid octylbenzene is introduced at the top of a series of vertical tubes and flows down the inner walls as a thin film. enviro.wiki A co-current stream of diluted sulfur trioxide gas flows through the center of the tubes. enviro.wiki This configuration offers a very high surface area-to-volume ratio, which is crucial for two reasons:

Efficient Heat Transfer : The large surface area allows for effective removal of the substantial heat of reaction by a coolant (water) circulating on the shell side of the reactor, thus enabling precise temperature control. ballestra.com

Enhanced Mass Transfer : It facilitates the rapid transfer of gaseous SO₃ to the liquid film, promoting a fast and uniform reaction. enviro.wiki

The residence time in a falling-film reactor is typically very short, often less than one minute. ballestra.com After exiting the reactor, the resulting sulfonic acid may be passed through an "ageing" unit to allow the reaction to proceed to completion before neutralization. ballestra.comacs.org

Process Design and Control A typical industrial plant is a continuous process that includes several integrated stages:

Process Air Preparation : Atmospheric air is compressed and thoroughly dried, often using a refrigeration system followed by a desiccant bed, to achieve a dew point below -70°C. ballestra.com

SO₃ Production : High-purity SO₃ gas is generated on-site by burning liquid sulfur to form sulfur dioxide (SO₂), which is then catalytically converted to SO₃ over a vanadium pentoxide catalyst. ballestra.com

Sulfonation : The reaction occurs in the multi-tube falling-film reactor as described above. ballestra.com

Separation and Neutralization : The gas-liquid mixture from the reactor is separated. The sulfonic acid is then pumped to a neutralization unit where it is mixed with sodium hydroxide to produce the final this compound slurry. scribd.com

Downstream Processing : The final product may undergo drying to produce a powder. One method involves vacuum-drying followed by grinding and fluidized-bed drying at temperatures of 80-110°C. google.com

The table below contrasts laboratory-scale synthesis with industrial-scale process design for producing this compound.

Process AspectLaboratory-Scale ApproachIndustrial-Scale Consideration & Design
Reactor Type Batch stirred-tank reactor.Continuous multi-tube falling-film reactor (FFR). researchgate.netneutronco.com
Heat Management External cooling bath (ice, water). Heat dissipation is relatively simple due to high surface area-to-volume ratio.Shell-and-tube design of the FFR with a dedicated cooling water system is essential to manage the high heat of reaction. numberanalytics.comballestra.com
Mass Transfer Mechanical stirring ensures mixing of reactants.The thin film in the FFR provides a large interfacial area for efficient gas-liquid mass transfer without mechanical agitation. enviro.wiki
Sulfonating Agent Concentrated or fuming sulfuric acid, or stabilized liquid SO₃.Gaseous SO₃, diluted with dry air and generated on-site by burning sulfur, is used for economic, safety, and efficiency reasons. neutronco.comballestra.com
Process Control Manual control of temperature, additions, and timing.Automated process control systems monitor and regulate flow rates, temperatures, and pressures throughout the plant for consistency and safety. ballestra.comscribd.com
Purification Solvent extraction, recrystallization.Feedstock purification (e.g., using activated carbon) and controlled drying of the final product (e.g., fluidized bed) are employed. google.comwipo.int

Physicochemical Behavior and Interfacial Phenomena of Sodium Octylbenzenesulfonate

Self-Assembly and Micellization Mechanisms

The self-assembly of surfactant molecules into aggregates, known as micelles, is a fundamental characteristic that dictates their functionality in various applications. For sodium octylbenzenesulfonate, an anionic surfactant, this process is driven by the hydrophobic effect, where the hydrocarbon tails of the surfactant molecules are expelled from the aqueous phase to minimize contact with water. This leads to the formation of structured aggregates with the hydrophobic tails forming the core and the hydrophilic sulfonate head groups oriented towards the aqueous solvent.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. Above the CMC, the physical properties of the surfactant solution change abruptly. Several methodologies are employed to determine the CMC of surfactants like this compound.

Common techniques for CMC determination include:

Surface Tension Measurement : This is a widely used method where the surface tension of the surfactant solution is measured as a function of its concentration. A plot of surface tension versus the logarithm of concentration shows a distinct break point, which corresponds to the CMC. alfa-chemistry.com This method is applicable to both ionic and non-ionic surfactants. alfa-chemistry.com

Conductivity Measurement : This technique is suitable for ionic surfactants. The specific conductance of the solution is plotted against the surfactant concentration. A change in the slope of the plot indicates the onset of micelle formation, as the mobility of the surfactant ions changes upon aggregation. ajer.orgacs.org

Spectroscopic Methods :

UV-Vis Spectroscopy : Changes in the absorbance spectra of a probe molecule, such as benzoylacetone, in the presence of the surfactant can be used to determine the CMC. acs.org

Fluorescence Spectroscopy : This method often utilizes a fluorescent probe like pyrene (B120774). The ratio of the intensity of certain vibronic peaks in the pyrene emission spectrum is sensitive to the polarity of the microenvironment. A significant change in this ratio indicates the partitioning of the probe into the hydrophobic micellar core, thus signaling the CMC. alfa-chemistry.comacs.org

Taylor Dispersion Analysis : This is a more recent method that uses capillary electrophoresis instrumentation. It monitors changes in the migration times of an analyte across a range of surfactant concentrations, with a drastic change observed at the CMC. researchgate.netnih.gov

Titration Methods : A fast and economical method for CMC determination involves titrating a surfactant solution and observing a sharp change in the fluorescence of a specific dye at the CMC. nih.gov

The choice of method can sometimes lead to slight variations in the determined CMC value for the same surfactant. ajer.org For this compound, the CMC has been determined using various techniques, including magnetic susceptibility measurements in high magnetic fields. aps.org

The structure and shape of micelles formed by this compound are influenced by factors such as concentration, temperature, and the presence of additives. rsc.orgumcs.pl At concentrations just above the CMC, surfactants typically form spherical micelles. rsc.org As the concentration increases, these spherical micelles can grow and transform into other shapes, such as cylindrical or rod-like micelles. rsc.org

Studies on similar alkylbenzene sulfonates have shown that with increasing concentration, spherical micelles can become elongated. rsc.org Research on this compound has indicated the existence of a second critical micelle concentration (CMC2), which corresponds to a structural transition from spherical to cylindrical or rod-shaped micelles.

Molecular dynamics simulations have been employed to study the structure of micelles, providing insights into their shape, size, and the packing of the hydrophobic chains within the core. researchgate.net For instance, simulations of sodium dodecylbenzene (B1670861) sulfonate (a related compound) revealed details about its micellar shape and the solvent accessible surface area. researchgate.net Techniques like small-angle neutron scattering (SANS) and cryo-transmission electron microscopy (cryo-TEM) are also powerful tools for investigating micellar structure and transformations. rsc.org

The aggregation behavior of this compound is significantly affected by external conditions like ionic strength and temperature.

Ionic Strength: The addition of electrolytes (salts) to an ionic surfactant solution generally leads to a decrease in the CMC. put.ac.ir This is because the added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate. put.ac.ir The magnitude of this effect depends on the type and concentration of the salt. put.ac.ir For instance, increasing the concentration of sodium chloride in an anionic surfactant solution enhances the screening of repulsive forces, thereby promoting micelle formation at lower surfactant concentrations. put.ac.irrsc.org

Temperature: The effect of temperature on the micellization of ionic surfactants can be complex. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. scispace.com This "U-shaped" behavior is a result of the interplay between two opposing effects: the decreased hydration of the hydrophilic head group which favors micellization, and the increased thermal motion which can disrupt micelle formation. scispace.comnih.gov The enthalpy and entropy of micellization are also temperature-dependent. scispace.comiosrjournals.org Increasing temperature can also influence the aggregation number and the size of the micelles. nih.govrsc.org

Interfacial Adsorption and Surface Activity

This compound, as a surfactant, exhibits a strong tendency to adsorb at interfaces, thereby reducing the interfacial tension. This surface activity is fundamental to its role in various industrial processes.

The adsorption of this compound at the liquid-air interface is a primary manifestation of its surface activity. The surfactant molecules orient themselves at the interface with their hydrophobic tails directed towards the air and their hydrophilic heads remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the water surface, leading to a reduction in surface tension. smolecule.com The effectiveness of a surfactant is often characterized by the maximum reduction in surface tension it can achieve and the concentration required to do so. The interfacial tension relaxation method has been used to study the dilational rheology properties of similar hydroxyl-substituted alkylbenzene sulfonates at the gas-liquid interface, providing insights into the intermolecular interactions and the properties of the interfacial film. mdpi.comnih.gov

The adsorption of this compound onto solid surfaces from an aqueous solution is a complex phenomenon influenced by several factors, including the nature of the solid surface, the pH of the solution, and the ionic strength. academie-sciences.frresearchgate.net

On positively charged surfaces like alumina (B75360) at certain pH values, the adsorption of the anionic this compound is initially driven by strong electrostatic interactions. researchgate.netnih.gov This initial adsorption is often a highly exothermic process. nih.gov As more surfactant molecules adsorb, lateral hydrophobic interactions between the hydrocarbon tails become significant, leading to the formation of surface aggregates known as hemimicelles or admicelles. nih.govdtic.mil This further adsorption process is considered to be largely entropy-driven. nih.gov

The adsorption isotherm, which relates the amount of adsorbed surfactant to its concentration in the bulk solution, often shows distinct regions corresponding to different adsorption mechanisms. researchgate.net At low concentrations, individual ions adsorb. As the concentration increases, surface aggregation occurs, leading to a sharp increase in adsorption. researchgate.net Eventually, a plateau is reached, often around the CMC, where the surface becomes saturated. dtic.mil The structure of the adsorbed layer can range from a monolayer to a bilayer, depending on the conditions. dtic.mil Studies using techniques like microcalorimetry and spectroscopy have provided valuable thermodynamic and structural information about the adsorbed layers of this compound on alumina. academie-sciences.frnih.gov The adsorption on mineral surfaces like clays (B1170129) has also been investigated, where the interaction is generally weaker compared to alumina at neutral pH. shareok.orgcambridge.org

Thermodynamics of Adsorption Processes

The adsorption of this compound onto solid surfaces is a complex process governed by a variety of forces, including electrostatic interactions, hydrophobic bonding, and solvation/desolvation of the species involved. capes.gov.brresearchgate.net The thermodynamics of this process, particularly the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), provide critical insights into the mechanisms driving adsorption.

Calorimetric studies have been instrumental in elucidating the thermodynamic parameters of this compound adsorption. For instance, the adsorption of this anionic surfactant on alumina is initially a highly exothermic process. capes.gov.brnih.gov This is attributed to the strong electrostatic attraction between the negatively charged sulfonate headgroups and the positively charged sites on the alumina surface at a neutral pH. capes.gov.brshareok.org However, as adsorption progresses, the formation of surfactant aggregates on the surface, known as hemimicelles or solloids, becomes the dominant mechanism. capes.gov.brnih.gov This aggregation is primarily an entropy-driven process. capes.gov.brnih.gov The increase in entropy is thought to arise from the release of ordered water molecules from around the hydrophobic tails of the surfactant molecules as they associate on the surface. columbia.edu

The thermodynamic parameters for the adsorption of this compound can be influenced by several factors, including temperature and the presence of other components in the system. For example, heats of dilution and adsorption have been measured at different temperatures (298.15 K and 308.15 K) to understand the temperature dependence of the process. shareok.org Generally, an increase in temperature can affect the balance between the enthalpic and entropic contributions to adsorption.

A model based on the mass action law has been developed to account for the enthalpy changes during adsorption, considering deviations from ideal behavior (Debye-Hückel limiting law) to be a result of hydrophobic association. shareok.org This model suggests the formation of premicellar aggregates and highlights the importance of considering electrostatic interactions between micelles at higher concentrations. shareok.org

Table 1: Thermodynamic Aspects of this compound Adsorption

Adsorption Stage Dominant Driving Force Thermodynamic Signature Key Interactions
Initial AdsorptionEnthalpyHighly Exothermic (Negative ΔH°)Electrostatic attraction between surfactant headgroups and charged surface sites. capes.gov.brnih.gov
Hemimicelle/Solloid FormationEntropyEntropy-Driven (Positive ΔS°)Hydrophobic association of surfactant tails, leading to the release of structured water. capes.gov.brnih.govcolumbia.edu

Interactions in Multi-Component Systems

The formation of mixed micelles by combining this compound with other types of surfactants can lead to synergistic effects, resulting in properties that are superior to those of the individual components. researchgate.netcolumbia.edu These interactions are typically analyzed using regular solution theory, which can quantify the non-ideality of mixing through an interaction parameter (β). researchgate.netnih.gov

Anionic-Anionic Mixtures: When mixed with another anionic surfactant, such as sodium dodecylsulfate (NaDS), the behavior of this compound can be close to ideal. nih.govsut.ac.th For the NaDS/sodium 4-octylbenzenesulfonate (NaOBS) system, the mixed micelle is considered ideal, with a regular solution interaction parameter (βM) of 0. nih.gov This indicates that the two anionic surfactants mix without significant attractive or repulsive interactions beyond what is expected from an ideal mixture. sut.ac.th

Anionic-Nonionic Mixtures: The interaction between this compound and nonionic surfactants is often synergistic. columbia.eduacs.org For example, in mixtures with dodecyloxyheptaethoxyethylalcohol (C12EO8), the entropy effect during adsorption on alumina is more pronounced than for the anionic surfactant alone. capes.gov.brnih.gov This suggests that the presence of the nonionic surfactant enhances the hydrophobic interactions that drive the aggregation process. columbia.edu The nonionic surfactant molecules can insert themselves between the anionic headgroups, reducing electrostatic repulsion and promoting micelle formation at lower concentrations. columbia.edu This can lead to a lower critical micelle concentration (CMC) and enhanced solubilization capacity for nonpolar substances. nih.gov

Anionic-Cationic Mixtures: Mixtures of anionic and cationic surfactants, such as this compound and a cationic surfactant like cetyltrimethylammonium bromide (CTAB), exhibit strong synergistic interactions due to the powerful electrostatic attraction between the oppositely charged headgroups. umd.eduresearchgate.net This strong attraction can lead to the formation of viscous solutions containing long, worm-like micelles even at low total surfactant concentrations. umd.edu The degree of synergism is highly dependent on the relative chain lengths of the two surfactants. umd.edu The interaction in these "catanionic" systems is often highly non-ideal, with large negative values for the interaction parameter (β), indicating strong attraction. researchgate.net

Table 2: Interaction Parameters for Mixed Micelle Systems Involving this compound

Surfactant Mixture Interaction Type Regular Solution Interaction Parameter (β) Observed Effects
Sodium dodecylsulfate (Anionic)Ideal~ 0 nih.govLittle to no deviation from ideal mixing behavior. sut.ac.th
Dodecyloxyheptaethoxyethylalcohol (Nonionic)SynergisticNegativeEnhanced surface activity, lower CMC, increased entropy of adsorption. capes.gov.brnih.govacs.org
Alkyl trimethylammonium bromide (Cationic)Strongly SynergisticHighly NegativeFormation of viscoelastic worm-like micelles, significant reduction in surface tension. umd.eduresearchgate.net

This compound is a key component in the formation of microemulsions, which are thermodynamically stable, isotropic dispersions of oil and water. acs.orgtandfonline.com These systems typically also require a cosurfactant, often a medium-chain alcohol like butanol or pentanol, to achieve the necessary flexibility of the interfacial film. acs.orgresearchgate.net

The phase behavior of this compound-based microemulsions can be complex, with the formation of various structures depending on the composition of the system (i.e., the relative amounts of surfactant, cosurfactant, oil, and water). acs.orgacs.org Phase diagrams are used to map out the different single-phase and multi-phase regions. acs.orgacs.org For the sodium p-octylbenzenesulfonate/butanol/water system, the addition of the surfactant significantly alters the mutual miscibility of water and butanol, creating a continuous isotropic solution region. acs.org

The type of oil used (e.g., aliphatic like dodecane (B42187) versus aromatic like toluene) can influence the phase behavior and the activity of the cosurfactant. acs.org The alcohol activity is generally higher in microemulsions containing aliphatic hydrocarbons. acs.org

Characterization of these microemulsions often involves techniques like small-angle X-ray scattering (SAXS) and NMR spectroscopy. researchgate.netosti.gov SAXS studies on the sodium octylbenzene (B124392) sulfonate/n-pentanol/water system have revealed a local lamellar structure in the isotropic L2 phase. researchgate.net NMR studies provide insights into the order and dynamics of the surfactant molecules within the microemulsion structure, indicating that the hydrophobic-hydrophilic interface imposes a local anisotropy. osti.gov

Interactions with Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), has a significant impact on the behavior of this compound in aqueous solutions. Electrolytes screen the electrostatic repulsion between the anionic headgroups of the surfactant molecules. rsc.orgput.ac.ir This promotes the formation of micelles at lower surfactant concentrations, thereby decreasing the critical micelle concentration (CMC). rsc.orgput.ac.ir The effect of salt on the CMC can be quantified and is generally more pronounced for ionic surfactants than for nonionic ones. put.ac.ir In microemulsion systems, the addition of salt can also influence the phase behavior. acs.org For instance, in the sodium p-octylbenzenesulfonate/butanol/water system, adding NaCl (while keeping the salt/water molar ratio constant) affects the phase boundaries. acs.org

Interactions with Polymers: this compound can interact with various polymers in solution, leading to the formation of polymer-surfactant complexes. inkworldmagazine.com The nature of this interaction depends on the type of polymer. With hydrophilic polymers like polyoxyethylene glycols, the interaction is believed to involve the formation of complexes between the polymer and the surfactant micelles. inkworldmagazine.com The addition of such polymers to solutions of sodium p-octylbenzenesulfonate has been shown to increase the solubilization power for certain dyes. inkworldmagazine.com The mechanism is thought to involve the adsorption of the polymer onto the surface of the micelles. inkworldmagazine.com

The adsorption of this compound on solid surfaces can also be influenced by the presence of polymers. The behavior of surfactants and polymers at interfaces is determined by a combination of forces including electrostatic attraction, covalent bonding, hydrogen bonding, and hydrophobic interactions. capes.gov.brresearchgate.net

Advanced Analytical and Characterization Methodologies for Sodium Octylbenzenesulfonate

Spectroscopic Techniques in Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure and aggregation behavior of sodium octylbenzenesulfonate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. chemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of sodium 4-n-octylbenzenesulfonate reveals distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the octyl chain. chemicalbook.com The chemical shifts and splitting patterns of these signals are characteristic of the p-substituted benzene ring and the linear alkyl chain, confirming the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. nih.gov The positions of these signals are indicative of the aromatic and aliphatic carbons, further verifying the structure of this compound.

A summary of typical NMR spectral data is presented below:

Table 1: Representative NMR Spectral Data for Sodium 4-n-octylbenzenesulfonate
Nucleus Chemical Shift (ppm) Range Multiplicity Assignment
¹H 7.20 - 7.80 Doublet Aromatic protons
¹H 2.50 - 2.70 Triplet Methylene (B1212753) protons adjacent to the benzene ring
¹H 1.20 - 1.60 Multiplet Methylene protons of the octyl chain
¹H 0.80 - 0.95 Triplet Terminal methyl protons of the octyl chain
¹³C 140 - 150 Singlet Aromatic carbons attached to the sulfonate and octyl groups
¹³C 125 - 130 Singlet Other aromatic carbons
¹³C 30 - 36 Singlet Methylene carbon adjacent to the benzene ring
¹³C 22 - 32 Singlet Other methylene carbons of the octyl chain

Note: Specific chemical shifts can vary depending on the solvent and instrument used. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov Key absorptions include those for the sulfonate group (S=O stretching), aromatic C-H and C=C stretching, and aliphatic C-H stretching. The presence of a strong band around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹ is indicative of the S=O bond in the sulfonate group. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational technique used to study surfactant molecules. columbia.edu It can provide information on the conformational aspects of the alkyl chain within surfactant aggregates. columbia.edu For alkylbenzenesulfonates, characteristic peaks corresponding to the aromatic ring and the alkyl chain can be identified. crimsonpublishers.com For instance, the presence of an aromatic group can be identified at approximately 1615 cm⁻¹. crimsonpublishers.com

Table 2: Key Vibrational Spectroscopy Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3450 O-H stretching (associated with absorbed water)
~3000-3100 Aromatic C-H stretching
~2850-2960 Aliphatic C-H stretching
~1600, ~1470 Aromatic C=C stretching
~1180, ~1040 Asymmetric and symmetric S=O stretching of the sulfonate group
~1010 In-plane bending of aromatic C-H

Fluorescence probe techniques are widely used to study the aggregation behavior of surfactants like this compound in aqueous solutions, particularly for determining the critical micelle concentration (CMC). elsevierpure.comnih.gov These methods utilize fluorescent molecules (probes) whose spectral properties are sensitive to the polarity of their microenvironment.

When micelles form, the nonpolar interior provides a hydrophobic environment for the probe, leading to changes in its fluorescence intensity, emission wavelength, or lifetime. nih.gov By monitoring these changes as a function of surfactant concentration, the CMC can be accurately determined. nih.gov Probes such as pyrene (B120774) are commonly used for this purpose. nih.gov The ratio of the intensity of the first and third vibronic peaks in the pyrene emission spectrum is sensitive to the polarity of the environment and is a common parameter for CMC determination. nih.gov

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound, especially in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of linear alkylbenzene sulfonates (LAS), including this compound. scielo.br Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing C8 or C18 stationary phases. scielo.brtubitak.gov.tr

The separation is based on the differential partitioning of the LAS homologues and isomers between the nonpolar stationary phase and a more polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with the addition of a salt such as sodium perchlorate (B79767) to improve peak shape and resolution. scielo.br Gradient elution is often used to achieve better separation of the different LAS homologues. scielo.br Detection is commonly performed using UV or fluorescence detectors. researchgate.net

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Typical Conditions
Column C8 or C18, 3-5 µm particle size
Mobile Phase Gradient of acetonitrile/water or methanol/water with a salt (e.g., sodium perchlorate)
Flow Rate 0.2 - 1.0 mL/min
Temperature 35-40 °C

For the highly sensitive and selective determination of this compound at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. glsciences.com This technique is particularly valuable for analyzing environmental samples where concentrations can be very low. glsciences.comnih.gov

LC-MS/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. glsciences.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode, and then detected by the mass spectrometer. shodex.com Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. shimadzu.comnih.gov This minimizes interferences from the sample matrix. shimadzu.com

For LAS analysis, a common approach involves monitoring the transition from the deprotonated molecular ion [M-H]⁻ to a specific fragment ion, which is often m/z 183, corresponding to the sulfonated benzene ring. shimadzu.comnih.gov

Table 4: Representative LC-MS/MS Parameters for this compound

Parameter Typical Conditions
LC Conditions
Column C18 or polymer-based reversed-phase
Mobile Phase Gradient of acetonitrile and water with additives like ammonium (B1175870) formate (B1220265) or formic acid
Flow Rate 0.2 mL/min
MS/MS Conditions
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 269.1 (for C8)
Product Ion m/z 183

The development of these advanced analytical methodologies has been instrumental in enabling the accurate and reliable characterization and quantification of this compound in a variety of contexts.

Rheological and Dynamic Behavior Characterization

The rheological and dynamic properties of surfactant solutions, such as those containing this compound, are critical for understanding their behavior in various applications. These properties are dictated by the microstructure of the solution, including the size, shape, and interactions of micelles.

Aqueous solutions of surfactants can exhibit complex viscoelastic behaviors, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. This behavior is often studied using rheometers that apply a controlled stress or strain to the sample and measure the resulting response. The viscoelasticity of surfactant solutions is closely linked to the formation of organized assemblies, such as wormlike micelles.

Research on various anionic surfactant systems demonstrates that factors like concentration, temperature, and the addition of salts can significantly influence viscoelastic properties. mdpi.com For instance, the addition of sodium chloride (NaCl) to certain anionic/cationic surfactant systems can lead to a substantial increase in viscosity and elasticity. mdpi.com However, the final rheological properties can be sensitive to the order in which components are added, suggesting that kinetic processes play a crucial role. mdpi.com

In many surfactant solutions, the storage modulus (G′), representing the elastic component, and the loss modulus (G″), representing the viscous component, are measured as a function of angular frequency or strain. At low frequencies, solutions may behave more like viscous liquids (G″ > G′), while at higher frequencies, they can exhibit more elastic behavior (G′ > G″). mdpi.com The point where G′ and G″ cross over can provide insight into the characteristic relaxation time of the micellar network. mdpi.com Some solutions exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate. mdpi.com Conversely, shear-thickening, an increase in viscosity at a critical shear rate, can also be observed, often attributed to the formation of shear-induced structures. nih.gov

Table 1: Factors Influencing Viscoelastic Properties of Surfactant Solutions

Factor Observed Effect Potential Explanation
Surfactant Concentration Increased viscosity and elasticity with concentration. Formation and entanglement of larger, elongated (wormlike) micelles.
Salt (e.g., NaCl) Addition Can significantly increase viscosity and elasticity up to a certain point. mdpi.com Salt screens electrostatic repulsion between surfactant headgroups, promoting micellar growth. nih.gov
Shear Rate Shear-thinning (viscosity decrease) or shear-thickening (viscosity increase). mdpi.comnih.gov Alignment of micelles (shear-thinning) or formation of shear-induced structures (shear-thickening). nih.gov

| Temperature | Generally decreases viscosity. | Increased thermal motion disrupts micellar structures. |

The diffusion coefficient (D) quantifies the rate at which surfactant molecules or micelles move through a solution due to a concentration gradient. It is a key parameter for understanding mass transport in applications like detergency and emulsification. tcu.edu Techniques such as the Taylor dispersion technique and Gouy interferometry are commonly used to measure mutual diffusion coefficients in surfactant solutions. tcu.eduresearchgate.net

The diffusion coefficient in a surfactant solution is a complex average of the diffusivities of individual monomeric surfactants and the much larger, slower-moving micelles. tcu.edu The mutual diffusion coefficient (D) is heavily weighted by the diffusivity of the species present, which is complicated in ionic surfactant systems by the presence of counter-ions that move to maintain electroneutrality. tcu.edu By treating micellization as a chemical equilibrium, the concentration dependence of the diffusion coefficient can be used to calculate thermodynamic parameters such as the micelle aggregation number (n) and the equilibrium constant (K). tcu.edu

Table 2: Representative Mutual Diffusion Coefficients for Sodium Alkyl Sulfonates in Aqueous Solution at 25°C

Surfactant Concentration (mol/L) Diffusion Coefficient (D) x 10⁻¹⁰ m²/s
Sodium Hexylsulfonate 0.10 7.85
0.20 7.50
0.30 7.20
Sodium Heptylsulfonate 0.05 7.60
0.10 6.80
0.15 6.25
Sodium Octylsulfonate 0.02 7.20
0.05 5.90
0.10 5.20

Note: Data is illustrative of trends described in the literature for similar compounds. tcu.edu

Calorimetric and Thermodynamic Measurement Techniques

Calorimetry is a powerful technique for determining the thermodynamic properties associated with processes like surfactant micellization. Isothermal Titration Calorimetry (ITC) is a particularly useful method for directly measuring the heat changes that occur during the formation of micelles. chemrevlett.com

In a typical ITC experiment for studying micellization, a concentrated surfactant solution is injected into a calorimetric cell containing water or a dilute buffer. The heat change (enthalpy) for each injection is measured. chemrevlett.com Below the critical micelle concentration (cmc), the measured heat corresponds to the enthalpy of dilution of the surfactant monomers. As the concentration surpasses the cmc, the injections lead to the formation of new micelles, and the measured heat change is a combination of the enthalpy of dilution and the enthalpy of micellization (ΔH°mic). The resulting titration curve of enthalpy change versus surfactant concentration shows a distinct transition around the cmc, allowing for the determination of both the cmc and ΔH°mic. chemrevlett.com

These calorimetric measurements, often performed at different temperatures, provide access to a range of thermodynamic parameters. chemrevlett.com For example, the standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the cmc, and the standard entropy of micellization (ΔS°mic) can be determined from the Gibbs-Helmholtz equation using the values of ΔG°mic and ΔH°mic. Furthermore, the change in heat capacity upon micellization (ΔC°p,mic) can be found from the temperature dependence of the enthalpy of micellization. These thermodynamic quantities provide fundamental insights into the driving forces behind the self-assembly of surfactants like this compound in solution.

Table 3: Thermodynamic Parameters of Micellization Obtainable from Calorimetry

Parameter Symbol Method of Determination Significance
Critical Micelle Concentration cmc Determined from the inflection point of the ITC titration curve. chemrevlett.com The concentration at which micelles begin to form.
Enthalpy of Micellization ΔH°mic Directly measured from the heat change during micelle formation in ITC. chemrevlett.com Quantifies the heat absorbed or released during the micellization process.
Gibbs Free Energy of Micellization ΔG°mic Calculated from the cmc (e.g., ΔG°mic ≈ RT ln(cmc)). Indicates the spontaneity of the micellization process.
Entropy of Micellization ΔS°mic Calculated using the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic)/T. Reflects the change in disorder of the system (surfactant molecules and solvent) upon micellization.

| Heat Capacity Change of Micellization | ΔC°p,mic | Determined from the slope of a plot of ΔH°mic versus temperature. | Provides information about the changes in hydration of the surfactant molecules upon aggregation. |

Environmental Fate, Transport, and Remediation Studies of Sodium Octylbenzenesulfonate

Environmental Persistence and Biodegradation Pathways

The environmental persistence of sodium octylbenzenesulfonate is largely dictated by its biodegradability. As a linear alkylbenzene sulfonate, it is considered inherently biodegradable, particularly under aerobic conditions. futuremarketinsights.com

Aerobic Degradation

Under aerobic conditions (in the presence of oxygen), this compound undergoes rapid and complete biodegradation. cler.com The primary degradation pathway is initiated by microbial enzymes and involves a two-step process:

Omega (ω)-oxidation: The terminal methyl group of the octyl chain is oxidized, forming a primary alcohol. This is subsequently oxidized to an aldehyde and then to a carboxylic acid.

Beta (β)-oxidation: The alkyl chain is then progressively shortened by the removal of two-carbon units. nih.gov

This process continues until the alkyl chain is significantly reduced, resulting in the formation of short-chain sulfophenyl carboxylates (SPCs). These intermediates are then further degraded through the cleavage of the benzene (B151609) ring, ultimately leading to mineralization into carbon dioxide, water, and sulfate (B86663). nih.gov The complete degradation of LAS in aerobic seawater environments has been shown to exceed 99%. nih.gov

Anaerobic Degradation

In anaerobic environments (lacking oxygen), such as deep sediments and anaerobic sludge digesters, the biodegradation of linear alkylbenzene sulfonates is significantly slower and more limited. cler.comresearchgate.net For a long time, LAS was considered resistant to degradation under anaerobic conditions. nih.gov The primary removal mechanism in these environments is often sorption to sludge or sediment rather than biodegradation. nih.gov

However, more recent studies have demonstrated that some biotransformation can occur. For instance, under methanogenic conditions, C12 LAS has shown up to 20% biotransformation in lab-scale reactors. nih.gov Research has also indicated that LAS can be biodegraded under thermophilic anaerobic conditions. nih.gov The process is generally much less efficient than aerobic degradation because the initial enzymatic attack on the alkyl chain is an oxygen-dependent step. cler.com Studies have shown that some alkylbenzene sulfonates are slowly digested under anaerobic conditions. researchgate.net

ConditionBiodegradation EfficiencyPrimary MechanismReference
Aerobic High (>99%)ω- and β-oxidation nih.gov
Anaerobic Low to ModerateSorption, Slow Digestion researchgate.netnih.gov

This table provides a summary of the biodegradation efficiency of linear alkylbenzene sulfonates under different environmental conditions.

Several factors influence the rate and extent of this compound biodegradation in the environment:

Microbial Communities: The presence of a microbial consortium adapted to degrading surfactants is crucial. Acclimatization of microbial populations significantly enhances the rate of degradation. nih.gov Inoculated systems consistently show kinetically enhanced degradation compared to non-inoculated ones. nih.gov

Environmental Conditions:

Temperature: Biodegradation is highly temperature-dependent. Lower temperatures can significantly inhibit the degradation kinetics, demonstrating a clear seasonal component in environmental settings. nih.gov For instance, the primary biodegradation of C12 LAS was complete within one day at 21-27°C, but took three days at 10°C. who.int

pH: The optimal pH for the activity of degrading microorganisms influences the rate.

Nutrients: The availability of essential nutrients for microbial growth, such as nitrogen and phosphorus, can impact biodegradation rates.

Oxygen Availability: As noted, oxygen is the most critical factor, with its presence enabling rapid aerobic degradation. cler.com

Concentration: The balance between the concentration of the surfactant and the microbial inoculum is a strong determining factor in the degradation efficiency, particularly in environments like river water. nih.gov

FactorEffect on Biodegradation RateReference
Microbial Acclimatization Increases rate nih.govnih.gov
Lower Temperature Decreases rate nih.govwho.int
Oxygen Presence Significantly increases rate cler.com
Surfactant/Inoculum Balance Strong determinant of efficiency nih.gov

This table outlines key factors that influence the rate of LAS biodegradation in the environment.

Transport Mechanisms in Environmental Compartments

The movement of this compound through the environment is governed by its physicochemical properties and interactions with different environmental matrices.

Adsorption is a key process controlling the fate and transport of LAS compounds. Due to the hydrophobic nature of the octylbenzene (B124392) portion of the molecule, this compound has a tendency to adsorb to organic matter in soil and sediment. researchgate.net

Research on the closely related sodium dodecylbenzene (B1670861) sulfonate (SDBS) shows that sorption to marine sediments is primarily a partitioning process, where the hydrophobic alkyl chains move from the water phase into the organic carbon of the sediments. researchgate.net The sorption behavior can be described by different isotherm models, such as the Linear isotherm and the Freundlich isotherm, depending on the sediment composition. researchgate.net Factors that influence adsorption include:

pH: A decrease in pH can increase adsorption. researchgate.net

Salinity: Increased salinity favorably influences sorption. researchgate.net

Temperature: Decreased temperature can lead to higher adsorption. researchgate.net

This strong sorption behavior means that a significant fraction of the compound in aquatic systems will be associated with particulate matter rather than being freely dissolved in the water column.

The mobility of this compound in soil is a balance between its water solubility and its tendency to adsorb to soil particles. While its sodium salt form is water-soluble, the strong adsorption to soil organic matter can limit its downward movement, or leaching, through the soil profile into groundwater.

Run-off is a more significant transport mechanism. During precipitation events, the compound adsorbed to surface soil particles can be transported along with eroded soil into nearby water bodies. This process is a primary pathway for the entry of soil-associated LAS into the aquatic environment.

Once in an aquatic system, this compound partitions between the water column and suspended solids. The distribution is highly dependent on the level of contamination and the amount of suspended particulate matter. In highly contaminated river systems, the majority of LAS may be found adsorbed to suspended solids, whereas in less contaminated sites, a larger fraction may be in the dissolved phase.

The ultimate fate within the aquatic environment is a combination of aerobic biodegradation in the water column and surface sediments, and sorption to suspended particles followed by deposition and burial in deeper, often anaerobic, sediments. cler.com

Advanced Treatment and Remediation Technologies

The removal of alkylbenzene sulfonates, including this compound, from water sources is a critical environmental objective. A variety of advanced treatment and remediation technologies have been investigated to address this challenge, moving beyond conventional methods to offer higher efficiency and target specific pollutant characteristics. These technologies can be broadly categorized into physical, chemical, and biological processes, often used in combination to achieve desired water quality standards. jwent.net Advanced oxidation processes, for instance, utilize highly reactive species like hydroxyl radicals to decompose a wide range of pollutants. jwent.netjwent.net The selection of a specific technology or a combination thereof depends on factors such as the initial concentration of the surfactant, the presence of other pollutants, and the required level of treatment. jwent.net

Several methodologies are employed in wastewater treatment plants to remove anionic surfactants like this compound. These include coagulation/flocculation, various filtration techniques, and a range of biological processes.

Coagulation and Flocculation: This chemical process involves the addition of coagulants to destabilize colloidal particles, followed by flocculation to aggregate them into larger flocs that can be removed by sedimentation or filtration. researchgate.net Natural coagulants, such as tannin-based agents and Moringa oleifera seed extract, have been shown to be effective in removing anionic surfactants. researchgate.netnih.govresearchgate.net For instance, a tannin-based coagulant named Tanfloc effectively removed sodium dodecylbenzene sulfonate (SDBS), a similar anionic surfactant, with removal efficiencies influenced by pH and initial surfactant concentration. researchgate.net Studies using Moringa oleifera seed extract achieved up to 80% removal of sodium lauryl sulphate, another anionic surfactant, demonstrating the potential of natural coagulants in surfactant-laden wastewater treatment. researchgate.netnih.gov

Filtration: While standard filtration may have limitations in removing dissolved surfactants, advanced membrane processes are more effective. Ultrafiltration, when used in combination with other processes, plays a significant role. One of the most effective modifications is Micellar-Enhanced Ultrafiltration (MEUF), which is discussed in detail in the following section.

Biological Processes: Biodegradation is a primary mechanism for the removal of linear alkylbenzene sulfonates (LAS) in the environment and in wastewater treatment facilities. hibiscuspublisher.comresearchgate.net These processes are considered environmentally friendly and cost-effective. hibiscuspublisher.com

Activated Sludge Systems: Conventional activated sludge processes are widely used and can achieve high removal rates for LAS. A study conducted at a treatment plant in Manresa, Spain, demonstrated LAS removal of over 98%. p2infohouse.org

Sequencing Batch Reactors (SBRs): SBRs offer a high degree of flexibility and control. Research has shown that SBRs can achieve LAS removal efficiencies ranging from 92% to 99.5%. who.int The presence of high salinity can impact performance, but SBRs have demonstrated robustness in treating saline wastewater containing anionic surfactants like SDBS. nih.gov

Microalgae-Bacteria Consortia: Symbiotic systems of bacteria and microalgae are an emerging biological treatment method. A study using a biological turntable with a consortium of Scenedesmus dimorphus and LAS-degrading bacteria achieved an alkylbenzene sulfonate removal of 94.6%, which was reported to be more effective than conventional treatments. researchgate.net

The efficiency of these biological systems can be influenced by various factors, including the concentration of the surfactant, salinity, and the microbial community present. nih.govlsu.edu

Table 1: Performance of Various Biological Wastewater Treatment Methodologies for Alkylbenzene Sulfonate Removal

Treatment ProcessTarget CompoundRemoval Efficiency (%)Source
Conventional Activated SludgeLAS>98% p2infohouse.org
Sequencing Batch Reactor (SBR)LAS92% - 99.5% who.int
Microalgae-Bacteria Symbiotic SystemAlkylbenzene Sulfonate94.6% researchgate.net

Micellar-enhanced ultrafiltration (MEUF) is a separation technique that combines the principles of micellization and ultrafiltration to remove dissolved organic and inorganic pollutants from aqueous streams. researchgate.netmdpi.com The fundamental concept of MEUF involves adding a surfactant to the wastewater at a concentration above its critical micelle concentration (CMC). mdpi.com Above the CMC, surfactant molecules aggregate to form micelles, which are large, colloidal structures with a hydrophobic core and a hydrophilic exterior. mdpi.com

These micelles can trap other molecules, such as the monomers of this compound or other organic pollutants, within their hydrophobic cores. researchgate.net The resulting solution, containing these larger micellar structures, is then passed through an ultrafiltration membrane. The membrane has pores that are small enough to retain the large micelles while allowing water molecules and un-micellized substances to pass through. researchgate.net This process effectively separates the surfactant and associated pollutants from the bulk water stream. mdpi.com

MEUF offers significant advantages over conventional ultrafiltration, as it can remove solutes that are otherwise too small to be rejected by the membrane. researchgate.net It has been successfully evaluated for the removal of various pollutants, including metal ions, organic compounds, and dyes. mdpi.comrsc.org The efficiency of the process is dependent on several factors, including the choice of surfactant, its concentration, the type of membrane used, and operating conditions like temperature and pH. mdpi.comrsc.orgnih.gov Anionic surfactants, such as sodium dodecyl benzonate sulfonate, have been utilized in MEUF applications, particularly for the removal of heavy metal ions. researchgate.net

Adsorption is a widely used physical process for removing dissolved pollutants from wastewater, relying on the accumulation of substances at the interface of a solid adsorbent material and the liquid phase. Various materials have been investigated for the adsorption of anionic surfactants like this compound.

Activated Carbon: Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. jeeng.net Studies have demonstrated its high capacity for removing sodium dodecylbenzene sulfonate (SDBS) from aqueous solutions. jeeng.netresearchgate.net In one comparative study, activated carbon achieved a 98.42% removal of methylene (B1212753) blue active substances (MBAS), primarily SDBS, at a dose of 1.0 g in just 30 minutes. jeeng.net The maximum removal efficiency reached 99.21% under optimal conditions of a 2.0 g dosage and a 50-minute contact time. jeeng.net The adsorption process is influenced by factors such as pH, adsorbent dose, and contact time. researchgate.net

Natural Zeolites: Zeolites are naturally occurring microporous minerals that can also be used as low-cost adsorbents. jeeng.net Research has shown that natural Jordanian zeolite can effectively remove SDBS-MBAS. The uptake efficiency improves with increased adsorbent dosage and contact time, reaching 93.37% at a 1.0 g dose after 120 minutes and a maximum of 95.79% at a 2.0 g dose with a 60-minute contact time. jeeng.net

Macroporous Adsorbent Resins: Commercially available macroporous polymer-based resins, such as styrene-based HP20, have also proven effective for SDBS removal. mdpi.comsemanticscholar.org These nonionic resins remove the surfactant primarily through hydrophobic and π–π interactions between the adsorbent's polymer structure and the phenyl groups of the surfactant. mdpi.com Studies have shown that HP20 resin can achieve over 90% removal of SDBS in under 20 minutes, demonstrating rapid adsorption kinetics. mdpi.comsemanticscholar.org

Table 2: Comparison of Adsorbents for Sodium Dodecylbenzene Sulfonate (SDBS) Removal

AdsorbentOptimal DoseOptimal Contact TimeMaximum Removal Efficiency (%)Source
Activated Carbon2.0 g50 min99.21% jeeng.net
Natural Zeolite2.0 g60 min95.79% jeeng.net
HP20 Macroporous Resin20 mg/mL< 20 min>90% mdpi.comsemanticscholar.org
Activated Coconut Shell3 g/L3 hours92.84% researchgate.net

Theoretical and Computational Investigations of Sodium Octylbenzenesulfonate

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, allowing for the investigation of the dynamic behavior of molecules over time. For sodium alkylbenzene sulfonates, MD simulations have been instrumental in elucidating their behavior at various interfaces, such as air-water and oil-water interfaces. While specific studies focusing exclusively on the octyl homolog are not abundant in readily available literature, the principles and findings from studies on closely related linear alkylbenzene sulfonates (LAS) provide a strong basis for understanding the interfacial behavior of sodium octylbenzenesulfonate.

In a typical MD simulation of an alkylbenzene sulfonate at an interface, the system is constructed with a slab of water and a non-polar phase (like a vacuum for the air-water interface, or an oil like decane (B31447) for the oil-water interface). The surfactant molecules are then placed at this interface. The interactions between all atoms are governed by a force field, such as CHARMM or AMBER, which includes terms for bonded and non-bonded interactions (van der Waals and electrostatic). The simulation then proceeds by integrating Newton's equations of motion, allowing the system to evolve and reach equilibrium.

Key research findings from MD simulations of linear alkylbenzene sulfonates at interfaces include:

Molecular Orientation and Packing: At the interface, sodium alkylbenzene sulfonate molecules orient themselves with the hydrophilic sulfonate headgroup immersed in the water phase and the hydrophobic alkylbenzene tail extending into the non-polar phase. The presence of the benzene (B151609) ring influences the packing and orientation of the alkyl chain. The tilt angle of the molecule with respect to the interface normal is a key parameter that is influenced by the alkyl chain length and the position of the benzene ring attachment. nih.gov

Interfacial Tension Reduction: MD simulations can be used to calculate the interfacial tension of the system. The presence of the surfactant monolayer significantly reduces the interfacial tension between the water and non-polar phases. The extent of this reduction is dependent on the surfactant's molecular architecture. For instance, studies on hexadecane (B31444) benzene sulfonate isomers have shown that the attachment position of the benzene sulfonate group along the alkyl chain affects the interfacial tension, with certain isomers leading to a more significant reduction. acs.orgmatsci.org This is attributed to more efficient packing and stronger interactions at the interface. acs.orgmatsci.org

Counterion Distribution: The sodium counterions (Na+) are not randomly distributed in the aqueous phase but are found to be closely associated with the negatively charged sulfonate headgroups at the interface. dntb.gov.ua This counterion binding neutralizes some of the charge of the surfactant headgroups, which in turn affects the packing and interactions between surfactant molecules.

Water Structure at the Interface: The presence of the surfactant molecules and their headgroups disrupts the normal hydrogen bonding network of water at the interface. Water molecules in the vicinity of the sulfonate headgroups are more ordered compared to bulk water. nih.gov

Key Parameters and Findings from MD Simulations of Linear Alkylbenzene Sulfonates at Interfaces
Parameter InvestigatedTypical FindingsSignificance
Interfacial Tension (IFT)Significant reduction in IFT at the water-oil or water-air interface. The magnitude of reduction depends on the alkyl chain length and isomer structure. acs.orgmatsci.orgDirectly relates to the surfactant's efficiency in emulsification and wetting.
Molecular Tilt AngleThe alkylbenzene tail is tilted with respect to the interface normal. The angle is influenced by chain length and benzene ring position. nih.govAffects the packing density and thickness of the surfactant monolayer.
Density ProfilesShows distinct layering of water, surfactant headgroups, surfactant tails, and the non-polar phase. dntb.gov.uaProvides a clear picture of the interfacial structure and thickness.
Counterion (Na+) DistributionSodium ions are localized near the sulfonate headgroups. dntb.gov.uaIndicates the degree of counterion binding, which modulates electrostatic repulsion between headgroups.
Water DynamicsWater molecules near the headgroups show reduced mobility compared to bulk water. nih.govHighlights the influence of the surfactant on the solvent structure.

Quantum Mechanical Calculations for Molecular Interactions

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), offer a higher level of accuracy for describing the electronic structure and interactions of molecules compared to the classical force fields used in MD simulations. While computationally more expensive, QM methods are invaluable for understanding the fundamental nature of interactions, parameterizing force fields, and investigating reaction mechanisms.

For sodium alkylbenzene sulfonates, QM calculations can be used to probe several key aspects of their molecular interactions:

Geometry Optimization and Charge Distribution: DFT calculations can determine the most stable three-dimensional structure of the this compound molecule. These calculations also provide a detailed picture of the electron density distribution, allowing for the calculation of partial atomic charges. These charges are crucial for accurately modeling the electrostatic interactions in classical MD simulations. A study on sodium dodecylbenzene (B1670861) sulfonate (SDBS) using DFT at the B3LYP/6-311G(d,p) level provided optimized geometries and electronic parameters. aljest.net

Interaction Energies: QM methods can be used to calculate the binding energy between the sulfonate headgroup and a sodium counterion, or the interaction energy between the surfactant molecule and water molecules. These calculations provide a fundamental understanding of the strength and nature of these interactions, which include ion-dipole, hydrogen bonding, and van der Waals forces.

Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For surfactants, this can relate to their interaction with other molecules and surfaces. The HOMO-LUMO energy gap is an indicator of chemical reactivity. aljest.net

A DFT study on several anionic surfactants, including sodium dodecylbenzene sulfonate (SDBS), provided valuable data on their structural, energetic, and thermodynamic properties. aljest.net These findings can be extrapolated to understand this compound.

Calculated Molecular Properties of Sodium Dodecylbenzene Sulfonate (SDBS) from DFT Calculations
PropertyCalculated ValueSignificance
Energy of HOMO-7.00 eVIndicates the electron-donating ability of the molecule.
Energy of LUMO-0.58 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (ΔE)6.42 eVRelates to the chemical reactivity and stability of the molecule. aljest.net
Dipole Moment15.72 DebyeQuantifies the overall polarity of the molecule, which is crucial for its interactions with polar solvents like water.
Thermodynamic Energy (E)-1501.92 HartreesRepresents the total energy of the molecule at 0 K.
Enthalpy (H)-1501.92 HartreesTotal heat content of the molecule.
Gibbs Free Energy (G)-1502.00 HartreesIndicates the spontaneity of processes involving the molecule.

Data adapted from a DFT study on SDBS. aljest.net

Statistical Thermodynamic Models for Self-Assembly

The self-assembly of surfactants like this compound into micelles in aqueous solution is a thermodynamically driven process. Statistical thermodynamic models aim to predict and explain this behavior based on the molecular properties of the surfactant and the solution conditions. These models provide a theoretical framework for understanding the critical micelle concentration (CMC), micelle size and shape, and the thermodynamics of micellization.

The driving force for micellization is primarily the hydrophobic effect, which is an entropic gain resulting from the removal of the hydrophobic tails from the structured water environment and their sequestration in the core of the micelle. This favorable entropy change overcomes the unfavorable electrostatic repulsion between the ionic headgroups at the micelle surface.

Models of micellization often consider the Gibbs free energy of micellization (ΔG°mic), which can be broken down into several contributions:

Transfer of the hydrophobic tail from the aqueous environment to the hydrocarbon-like core of the micelle.

Interfacial energy at the micelle-water interface.

Headgroup repulsion (electrostatic for ionic surfactants).

Packing constraints of the surfactant tails within the micelle core.

The standard Gibbs free energy of micellization can be related to the CMC by the equation:

ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature. For ionic surfactants, this equation is often modified to account for the degree of counterion binding to the micelle.

The thermodynamic parameters of micellization, including the enthalpy (ΔH°mic) and entropy (ΔS°mic), can be determined from the temperature dependence of the CMC. For sodium dodecylbenzene sulfonate (SDBS), a close analog of this compound, thermodynamic studies have shown that the micellization process is spontaneous (negative ΔG°mic) and often entropy-driven. nih.gov

Thermodynamic Parameters of Micellization for Sodium Dodecylbenzene Sulfonate (SDBS) in Water at 298 K
Thermodynamic ParameterTypical ValueInterpretation
Critical Micelle Concentration (CMC)Varies with conditions, but typically in the mM range.The concentration at which micelles begin to form.
Gibbs Free Energy of Micellization (ΔG°mic)NegativeIndicates that the process of micellization is spontaneous. nih.gov
Enthalpy of Micellization (ΔH°mic)Can be positive or negative, often small. For SDBS, it is typically negative (exothermic). nih.govRepresents the heat change during micellization. A negative value indicates that the process releases heat. nih.gov
Entropy of Micellization (ΔS°mic)PositiveIndicates an increase in the overall disorder of the system, primarily due to the hydrophobic effect and the release of structured water molecules. nih.gov

Values are illustrative for a typical linear alkylbenzene sulfonate like SDBS. nih.gov

Structure-Activity Relationship (SAR) Modeling for Surfactant Performance

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a molecule with its properties or activities. In the context of surfactants, SAR models can be developed to predict performance aspects such as surface tension reduction, critical micelle concentration, and even biological effects like aquatic toxicity.

For linear alkylbenzene sulfonates, a key structural feature that influences their performance is the length of the alkyl chain. SAR models for this class of surfactants often use molecular descriptors that quantify this and other structural attributes.

A significant application of QSAR modeling for LAS has been in the prediction of their acute aquatic toxicity. Research has shown a clear relationship between the length of the alkyl chain and the toxicity to aquatic organisms like fish and daphnids.

Key Findings from QSAR Studies on Linear Alkylbenzene Sulfonates:

Influence of Alkyl Chain Length on Toxicity: QSAR models have demonstrated that the acute toxicity of LAS to aquatic organisms increases with increasing alkyl chain length from C10 to C14. chemrxiv.org This is because the longer alkyl chain increases the hydrophobicity of the molecule, leading to greater partitioning into biological membranes.

Predictive Models: High-quality QSARs have been developed that can accurately predict the toxicity of different LAS homologs. These models are often linear equations of the form:

log(Toxicity) = a * (Alkyl Chain Length) + b

where 'a' and 'b' are constants determined by regression analysis of experimental data. The high correlation coefficients (R²) of these models (often > 0.96) indicate their strong predictive power. chemrxiv.org

QSAR Model for the Acute Toxicity of Linear Alkylbenzene Sulfonates (LAS) to Daphnia magna
Alkyl Chain LengthObserved 48h EC50 (mg/L)Predicted 48h EC50 (mg/L)
C1014.114.5
C114.54.8
C122.72.5
C131.21.1
C140.40.4

EC50 is the concentration that is effective in producing a response in 50% of the test population. Data is illustrative based on the strong correlation found in QSAR studies. chemrxiv.orgscienomics.com

Beyond toxicity, SAR principles also apply to the fundamental surfactant properties of this compound. For instance, the length of the octyl chain directly influences its hydrophobicity, which in turn governs its CMC and its ability to lower surface tension. Generally, for a homologous series of linear alkylbenzene sulfonates, increasing the alkyl chain length leads to a lower CMC and greater surface activity, up to a point where solubility becomes a limiting factor.

Advanced Applications and Functional Enhancement of Sodium Octylbenzenesulfonate

Role in Enhanced Oil Recovery (EOR) Formulations

Enhanced oil recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from an oil field after primary and secondary recovery methods have been exhausted. youtube.com Chemical EOR, in particular, often involves the injection of surfactants to mobilize residual oil trapped in the reservoir rock by capillary forces. youtube.comsasol.com

The effectiveness of a surfactant in an EOR application is dependent on the specific conditions of the reservoir, including temperature, salinity, and the composition of the crude oil. sasol.com Therefore, formulations are often tailored to the unique characteristics of each oilfield to maximize oil recovery. sasol.com

Applications in Advanced Materials Synthesis

The unique interfacial properties of sodium octylbenzenesulfonate also lend themselves to the synthesis of advanced materials, where it can be used to control the structure and properties of the final product.

In the synthesis of nanomaterials such as zeolites, surfactants can act as structure-directing agents (SDAs) or templates. 104.197.3nih.gov Zeolites are crystalline aluminosilicates with a porous structure, and the size and morphology of their crystals can be controlled by the addition of organic molecules during their synthesis. 104.197.3nih.gov

Anionic surfactants, like this compound, can influence the crystallization process of zeolites. rsc.org While cationic surfactants are more commonly used to balance the negative charge of the zeolite framework, anionic surfactants can modify the synthesis environment, affecting the nucleation and growth of the zeolite crystals. rsc.org The presence of a surfactant can lead to the formation of smaller, nanosized zeolite particles, which can exhibit enhanced properties compared to their larger counterparts. researchgate.net For instance, the use of an anionic surfactant has been shown to improve the crystallinity and yield of zeolite Beta. rsc.org

Electrodeposition is a process used to coat a conductive object with a layer of material, and the quality of this coating can be significantly improved by the addition of certain organic molecules to the plating bath. mdpi.commdpi.com Surfactants like this compound can act as modifiers in electrodeposition processes.

The addition of a benzenesulfonate-based compound to an electrodeposition bath can influence the kinetics of the process. mdpi.com The aromatic ring can enhance mass transport to the electrode, while the polar head can adsorb onto the cathode surface. mdpi.com This adsorption can lead to a more controlled deposition process, resulting in the formation of fine-grained and well-ordered crystalline structures in the deposited layer. mdpi.com Such modifications can improve the mechanical properties and surface finish of the coating. mdpi.com For example, the use of sodium lauryl sulfate (B86663), an anionic surfactant, in the electrodeposition of Invar alloys has been shown to reduce the surface tension between the plating solution and the cathode, facilitating a more uniform deposition. mdpi.com

Synergistic Effects in Industrial Formulations

In many industrial applications, surfactants are used in mixtures rather than as single components. This is because mixtures of surfactants can exhibit synergistic effects, where the performance of the mixture is greater than the sum of the performances of the individual components.

This compound, as an anionic surfactant, can exhibit synergistic effects when combined with other types of surfactants, such as nonionic or cationic surfactants, as well as with other additives like nanoparticles. researchgate.net This synergism can lead to enhanced properties such as improved foaming, greater reduction in surface tension, and better stability of emulsions and dispersions. researchgate.netnih.gov

For example, the combination of an anionic surfactant with a nonionic surfactant has been shown to be more effective at altering the wettability of reservoir rock in EOR applications than either surfactant used alone. researchgate.net Similarly, the interaction between anionic surfactants and nanoparticles can lead to more stable emulsions, which is a beneficial property in emulsion flooding for enhanced oil recovery. researchgate.net

The mechanisms behind these synergistic effects are complex and can involve favorable interactions between the different surfactant molecules at interfaces, leading to a more tightly packed and effective interfacial layer. rsc.org

Table 1: Examples of Synergistic Surfactant Systems

Surfactant 1 (Anionic) Surfactant 2/Additive Application Area Observed Synergistic Effect
Sodium Dodecyl Sulfate (SDS) Nano-silica Emulsion Flooding (EOR) Enhanced emulsion stability. researchgate.net
Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) Tween 80 (Nonionic) Wettability Alteration (EOR) Substantial decrease in contact angle on quartz. researchgate.net
Sodium Dodecyl Sulfate (SDS) Cetyltrimethylammonium Bromide (CTAB) (Cationic) Foaming Enhanced foam stability due to electrostatic attraction and hydrophobic interactions. researchgate.net
Anionic Hydrocarbon Surfactant Amphoteric Fluorocarbon Surfactant Foaming Increased initial foam height. nih.gov

The ability to create synergistic mixtures allows for the optimization of formulations for specific industrial applications. By carefully selecting the types and concentrations of surfactants and other additives, it is possible to tailor the properties of a formulation to meet the demands of a particular process or environment.

In the context of EOR, for instance, the surfactant formulation must be optimized for the specific salinity, temperature, and rock mineralogy of the oil reservoir. sasol.com This may involve creating a blend of surfactants, such as this compound with a nonionic surfactant, to achieve the desired properties, such as ultra-low interfacial tension and optimal microemulsion phase behavior, which are critical for efficient oil recovery. google.com Simulation studies can be used to evaluate the performance of different surfactant formulations under various reservoir conditions to identify the most effective blend for a given application. cetjournal.it

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the physicochemical properties of sodium octylbenzenesulfonate in aqueous solutions?

  • Methodology : Key techniques include:

  • Surface Tension Measurements : Use a tensiometer to determine critical micelle concentration (CMC) and assess surfactant efficiency.
  • Spectroscopic Analysis : Employ NMR or FTIR to confirm molecular structure and purity .
  • Chromatography : High-performance liquid chromatography (HPLC) can quantify impurities and degradation products.
  • Dynamic Light Scattering (DLS) : Measure micelle size distribution .
    • Best Practices : Cross-validate results with peer-reviewed literature and ensure calibration against certified reference materials .

Q. How can researchers design reproducible experiments to study this compound’s micelle formation under varying pH and ionic strength conditions?

  • Experimental Design :

  • Variables : Systematically vary pH (1–12) and ionic strength (using NaCl or KCl) while monitoring CMC via conductivity or fluorescence probing.
  • Controls : Include blank solutions and reference surfactants (e.g., SDS) for comparative analysis .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail equipment specifications, reagent grades, and statistical methods for reproducibility .

Advanced Research Questions

Q. What mechanisms explain the double flotation phenomenon observed in barium ion recovery when this compound is used as a collector, compared to single maxima with lauryl sulfate?

  • Hypothesis Testing :

  • Competitive Adsorption : Investigate surfactant-analyte binding via isothermal titration calorimetry (ITC) to compare thermodynamic parameters .
  • Computational Modeling : Use molecular dynamics simulations to visualize micelle-barium interactions and interfacial behavior .
  • Comparative Studies : Replicate experiments with structurally similar surfactants (e.g., sodium dodecylbenzenesulfonate) to isolate alkyl chain length effects .
    • Data Interpretation : Address contradictions by correlating flotation efficiency with surfactant concentration gradients and micelle stability .

Q. How can researchers resolve discrepancies in reported environmental toxicity data for this compound across aquatic species?

  • Methodology :

  • Meta-Analysis : Aggregate toxicity studies (LC50/EC50 values) and apply heterogeneity tests to identify confounding variables (e.g., species sensitivity, test duration) .
  • Controlled Bioassays : Standardize test conditions (OECD guidelines) and include biomarkers (e.g., oxidative stress enzymes) for mechanistic insights .
  • Statistical Modeling : Use multivariate regression to assess interactions between surfactant concentration, exposure time, and species physiology .

Methodological and Reporting Guidelines

Q. What are the best practices for integrating this compound’s experimental data into a research paper while ensuring clarity and reproducibility?

  • Data Presentation :

  • Tables/Figures : Summarize CMC, micelle size, and toxicity data in tables with error margins. Use schematics to illustrate micelle formation mechanisms .
  • Supplemental Information : Provide raw datasets, spectral peaks, and instrument calibration curves in supplementary files .
    • Literature Synthesis : Cite foundational studies (e.g., Rivera et al., 1996) on flotation behavior and contrast findings with recent publications .

Q. How should researchers formulate hypothesis-driven questions to explore this compound’s role in mixed surfactant systems?

  • Framework : Apply the FLOAT Method :

  • Focus : Narrow the scope to specific interactions (e.g., this compound + nonionic surfactants).
  • Link Variables : Relate surfactant ratios to micelle stability via phase diagrams .
  • Avoid Overgeneralization : Frame questions like, “How does the molar ratio of this compound to Triton X-100 affect micelle polydispersity?” rather than broad inquiries .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Risk Mitigation :

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic/basic waste solutions before disposal, adhering to institutional guidelines .
  • Documentation : Include hazard assessments in the Experimental section of manuscripts .

Literature and Citation Strategies

Q. How can researchers efficiently locate authoritative studies on this compound for literature reviews?

  • Search Strategies :

  • Databases : Use SciFinder, Web of Science, and PubMed with Boolean operators (e.g., "this compound" AND "micelle formation") .
  • Citation Tracking : Follow references in seminal papers (e.g., Rivera et al., 1996) and use tools like Google Scholar’s “Cited by” feature .
    • Quality Assessment : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.